6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione
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Overview
Description
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is structurally related to vitamin K3 (menadione) and phthiocol, both of which have significant roles in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione typically involves the Friedel-Crafts acylation reaction. This reaction uses substituted maleic anhydrides and/or substituted 1,4-dimethoxybenzene in the presence of aluminum chloride and sodium chloride at high temperatures, followed by demethylation with hydrochloric acid at 0°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: NBS in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anticancer properties, similar to those of phthiocol and vitamin K3.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Known for its anticancer and antihemorrhagic properties.
Vitamin K3 (Menadione): Used as a nutritional supplement in animal feed due to its vitamin K activity.
Uniqueness
6-Ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
111078-33-2 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-ethyl-5,8-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-3-7-5-9(15)10-11(13(7)17)8(14)4-6(2)12(10)16/h4-5,15,17H,3H2,1-2H3 |
InChI Key |
XWFHOKDHYTWDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)C)O |
Origin of Product |
United States |
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